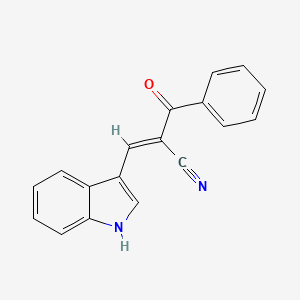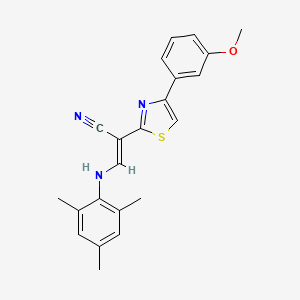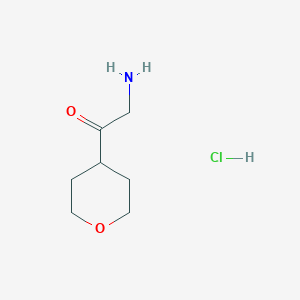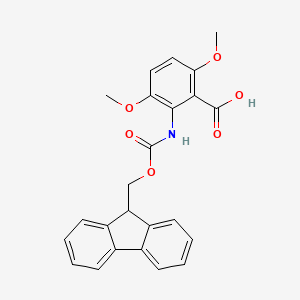
4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development and other research applications. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A range of thioxoquinazolinone derivatives, including those related to the specified compound, have been synthesized and studied for their antimicrobial and anticonvulsant activities. For instance, certain derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were evaluated using various methods such as the cup plate method and the micro dilution broth method, demonstrating their potential as antimicrobial agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticonvulsant Properties
Additionally, some thioxoquinazolinone derivatives have been investigated for their anticonvulsant properties. Studies have utilized the maximal electroshock (MES) convulsion method to evaluate the anticonvulsant activity, with certain compounds showing potent effects. This suggests a potential for these compounds in the development of anticonvulsant therapies (Rajasekaran et al., 2013).
Synthesis Techniques
The synthesis of related compounds involves complex chemical reactions, including the Mannich reaction and various condensation reactions, to produce novel derivatives with potential biological activities. Techniques such as spectral analysis (FTIR, 1H-NMR, and mass analysis) are employed to elucidate the structures of these compounds, demonstrating the intricate chemistry involved in their production and study (Rajasekaran et al., 2013).
Propiedades
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)11-5-3-4-10(8-11)9-23-14-12-6-1-2-7-13(12)20-15(22)21-14/h3-5,8H,1-2,6-7,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIMXNAYCKTEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2474057.png)
![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)


![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2474065.png)
![N'-{4-[(4-chlorophenoxy)methyl]benzoyl}-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2474066.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2474067.png)
![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2474068.png)
![9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B2474069.png)